2-(Bromomethyl)-1-ethyl-3-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of bromomethylated compounds often involves the use of brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a catalyst . The exact synthesis process for “2-(Bromomethyl)-1-ethyl-3-methylbenzene” could not be found in the available resources.Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-1-ethyl-3-methylbenzene” would consist of a benzene ring with a bromomethyl (-CH2Br), an ethyl (-C2H5), and a methyl (-CH3) group attached to it. The exact positions of these groups on the benzene ring would depend on the numbering of the carbon atoms in the ring .Chemical Reactions Analysis
Bromomethylated compounds can undergo various chemical reactions, including nucleophilic substitution reactions with a wide range of nucleophiles, including alkynes, amines, and thiols. They can also participate in elimination reactions .Scientific Research Applications
Polymer Synthesis and Modification
Hyperbranched Polymers : One notable application involves the synthesis of hyperbranched polyethers, where related bromomethylated compounds undergo self-condensation in the presence of specific catalysts and conditions. This process results in polymers with high molecular weights and a large number of functional groups that can be easily modified through acylation, benzylation, or silylation, highlighting their potential in creating versatile polymeric materials (Uhrich, Hawker, Fréchet, & Turner, 1992).
Catalysis and Organic Transformations
Solvent-Free Synthesis : Compounds similar to 2-(Bromomethyl)-1-ethyl-3-methylbenzene have been used as efficient catalysts for the solvent-free synthesis of complex organic molecules, such as aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones. These reactions proceed at elevated temperatures and offer excellent yields, demonstrating the compound's utility in facilitating environmentally friendly chemical syntheses (Ghorbani‐Vaghei et al., 2011).
Organic Synthesis : Another application is in the efficient synthesis of di- and tri-ethynylbenzenes, starting from bromobenzenes. These transformations involve cleavage with water-miscible reagents, showcasing the compound's role in facilitating the preparation of ethynylbenzenes, which are valuable intermediates for further chemical reactions (Macbride & Wade, 1996).
Crosslinking in Membrane Technology
High-Temperature Proton Exchange Membrane Fuel Cells : The use of bromomethyl-containing crosslinkers for covalently crosslinking polybenzimidazole membranes represents a significant application in the development of high-temperature proton exchange membrane fuel cells. These crosslinked membranes show improved mechanical strength, acid doping levels, and conductivity, demonstrating the potential of these compounds in enhancing the performance and durability of fuel cell membranes (Yang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)-1-ethyl-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFPXLGBKHDMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681008 | |
Record name | 2-(Bromomethyl)-1-ethyl-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-ethyl-3-methylbenzene | |
CAS RN |
910777-34-3 | |
Record name | 2-(Bromomethyl)-1-ethyl-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.